molecular formula C12H12N2O2S B13365298 N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide

N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide

Cat. No.: B13365298
M. Wt: 248.30 g/mol
InChI Key: JMFHTZSBDYCESN-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a nicotinamide moiety, and a methylthio group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloronicotinic acid, furan-2-carbaldehyde, and methylthiol.

    Condensation Reaction: The furan-2-carbaldehyde is reacted with 2-chloronicotinic acid in the presence of a base, such as potassium carbonate, to form an intermediate compound.

    Thioether Formation: The intermediate compound is then treated with methylthiol under appropriate conditions to introduce the methylthio group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the furan or nicotinamide moieties can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound’s furan and nicotinamide moieties may interact with enzymes or receptors, modulating their activity. The methylthio group can also influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Furan-2-ylmethyl)-2-(methylthio)benzamide: Similar structure but with a benzamide moiety instead of nicotinamide.

    N-(Furan-2-ylmethyl)-2-(methylthio)pyridine: Similar structure but with a pyridine moiety instead of nicotinamide.

    N-(Furan-2-ylmethyl)-2-(methylthio)thiophene: Similar structure but with a thiophene moiety instead of nicotinamide.

Uniqueness

N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide is unique due to the presence of both the furan and nicotinamide moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C12H12N2O2S/c1-17-12-10(5-2-6-13-12)11(15)14-8-9-4-3-7-16-9/h2-7H,8H2,1H3,(H,14,15)

InChI Key

JMFHTZSBDYCESN-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=CC=CO2

Origin of Product

United States

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